5-Benzyl-2-{[(4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxamide
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Overview
Description
5-benzyl-2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide is a complex organic compound with a molecular formula of C21H19ClN2O3S This compound is characterized by its unique structure, which includes a thiophene ring, a benzyl group, and a chlorophenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
5-benzyl-2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study its effects on various biological systems. It may serve as a probe to investigate cellular pathways and molecular interactions.
Industry: In industrial applications, the compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-benzyl-2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help in the design of more effective analogs.
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-2-{[2-(4-chlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide
- 5-Benzyl-2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide
Uniqueness
Compared to similar compounds, 5-benzyl-2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide stands out due to its specific structural features and functional groups
Properties
Molecular Formula |
C21H19ClN2O3S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
5-benzyl-2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C21H19ClN2O3S/c1-13-17(11-14-5-3-2-4-6-14)28-21(19(13)20(23)26)24-18(25)12-27-16-9-7-15(22)8-10-16/h2-10H,11-12H2,1H3,(H2,23,26)(H,24,25) |
InChI Key |
BSXNNQAKULSLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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